![molecular formula C7H14O3 B1469371 (6,6-Dimethyl-1,4-dioxan-2-yl)methanol CAS No. 1263375-44-5](/img/structure/B1469371.png)
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol
Overview
Description
“(6,6-Dimethyl-1,4-dioxan-2-yl)methanol” is a chemical compound with the molecular formula C7H14O3 . It has a molecular weight of 146.18 .
Molecular Structure Analysis
The molecular structure of “(6,6-Dimethyl-1,4-dioxan-2-yl)methanol” consists of a 1,4-dioxane ring, which is a six-membered ring with two oxygen atoms, and two methyl groups attached to the 6th carbon atom of the ring . The methanol group is attached to the 2nd carbon atom of the ring .Physical And Chemical Properties Analysis
“(6,6-Dimethyl-1,4-dioxan-2-yl)methanol” is a compound with the molecular formula C7H14O3 and a molecular weight of 146.18 . Unfortunately, specific physical and chemical properties such as density, boiling point, melting point, and flash point are not available .Scientific Research Applications
Heterogeneous Catalysis in Glycerol Conversion
The acid-catalyzed condensation of glycerol with various aldehydes and ketones, including the formation of cyclic acetals similar to (6,6-Dimethyl-1,4-dioxan-2-yl)methanol, was explored using solid acids as heterogeneous catalysts. These reactions are critical for converting renewable materials into potential novel platform chemicals, demonstrating the importance of such compounds in sustainable chemistry. This research highlights the capability of (6,6-Dimethyl-1,4-dioxan-2-yl)methanol derivatives as precursors for 1,3-propanediol derivatives, indicating their potential utility in producing environmentally friendly materials (Deutsch, Martin, & Lieske, 2007).
Asymmetric Synthesis
The compound has been utilized as a chiral auxiliary in the asymmetric synthesis of α-hydroxy esters, showcasing its application in creating stereochemically complex molecules. This application is pivotal in the pharmaceutical industry, where the stereochemistry of molecules can drastically affect drug efficacy (Jung, Ho, & Kim, 2000).
Organic Synthesis and Chemical Stability
Studies have also focused on the ozonolysis reactions involving methanol, where compounds similar to (6,6-Dimethyl-1,4-dioxan-2-yl)methanol play roles as intermediates. These reactions are essential for understanding the stability and reactivity of organic compounds under oxidative conditions, providing insights into organic synthesis strategies (Griesbaum, Mertens, & Jung, 1990).
Chemiluminescence Research
The synthesis and thermal stability of bisdioxetanes derived from p-dioxines, including those related to (6,6-Dimethyl-1,4-dioxan-2-yl)methanol, have been investigated for their chemiluminescence properties. This research is relevant in developing new materials for biochemical assays and imaging technologies, showcasing the broader applications of such compounds in scientific research (Adam, Platsch, & Schmidt, 1985).
properties
IUPAC Name |
(6,6-dimethyl-1,4-dioxan-2-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3/c1-7(2)5-9-4-6(3-8)10-7/h6,8H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VDHPCUZQKVYRPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCC(O1)CO)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(6,6-Dimethyl-1,4-dioxan-2-yl)methanol | |
CAS RN |
1263375-44-5 | |
Record name | (6,6-dimethyl-1,4-dioxan-2-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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